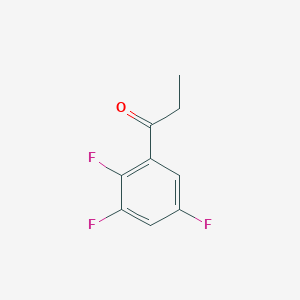
2',3',5'-Trifluoropropiophenone
Descripción general
Descripción
2',3',5'-Trifluoropropiophenone is a useful research compound. Its molecular formula is C9H7F3O and its molecular weight is 188.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Enzymatic Resolution and Polymerization
Enzymatic Resolution for Stereocontrolled Synthesis : The enzymatic resolution of certain esters related to 1-(2,3,5-Trifluorophenyl)propan-1-one using lipase has been found effective for producing high enantiomeric purity compounds. These compounds are useful in the synthesis of 1,1,1-trifluoro-2,3-epoxypropane, a valuable intermediate for various chemical reactions (Shimizu, Sugiyama, & Fujisawa, 1996).
Catalysis in Polymer Materials : Nonsymmetric palladium complexes involving partly fluorinated bisphosphine ligands, which include derivatives of 1-(2,3,5-Trifluorophenyl)propan-1-one, have been synthesized. These complexes are efficient catalysts for producing flexible propene/CO copolymer materials with ultrahigh molecular weight (Meier et al., 2003).
X-ray Crystallography and Computational Studies
- Structural Analysis with X-ray Crystallography : X-ray structures and computational studies of several cathinones, which are closely related to 1-(2,3,5-Trifluorophenyl)propan-1-one, have been conducted. These studies aid in understanding the molecular geometry and electronic properties of such compounds (Nycz, Małecki, Zawiazalec, & Paździorek, 2011).
Synthesis and Reactivity Studies
- Synthesis and Tautomeric Preferences : Research has been conducted on the synthesis, reactivity, and tautomeric preferences of novel compounds, including derivatives of 1-(2,3,5-Trifluorophenyl)propan-1-one. Such studies are crucial for the development of new chemical entities and understanding their behavior under different conditions (Loghmani-Khouzani, Osmailowski, Gawinecki, Kolehmainen, Harrington, & Clegg, 2006).
Photoinduced Reactivity
- Investigation of Photoinduced Reactivity : The photoinduced reactivity of related compounds, such as 1,5-Diphenylpenta-1,4-diyn-3-one, provides insights into the potential application of 1-(2,3,5-Trifluorophenyl)propan-1-one in radical polymerizations and other light-induced chemical processes (Rosspeintner, Griesser, Pucher, Iskra, Liska, & Gescheidt, 2009).
Pharmaceutical and Biological Applications
- Antifungal Activity : 1,2,3-Triazole derivatives, including 2-(1-aryl-1H-1,2,3-triazol-4-yl)propan-2-ols, have been synthesized and their in vitro antifungal activity evaluated. This research highlights the potential biomedical applications of compounds structurally related to 1-(2,3,5-Trifluorophenyl)propan-1-one (Lima-Neto et al., 2012).
Catalytic Applications
- Catalytic Activity in Hydroboration Reactions : The catalytic potential of tris(3,4,5-trifluorophenyl)borane, a compound related to 1-(2,3,5-Trifluorophenyl)propan-1-one, has been explored in hydroboration reactions, showcasing its effectiveness in various chemical transformations (Carden et al., 2019).
Propiedades
IUPAC Name |
1-(2,3,5-trifluorophenyl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O/c1-2-8(13)6-3-5(10)4-7(11)9(6)12/h3-4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRTVRWLNVWBVEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C(=CC(=C1)F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501286644 | |
| Record name | 1-(2,3,5-Trifluorophenyl)-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501286644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
243666-17-3 | |
| Record name | 1-(2,3,5-Trifluorophenyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=243666-17-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,3,5-Trifluorophenyl)-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501286644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


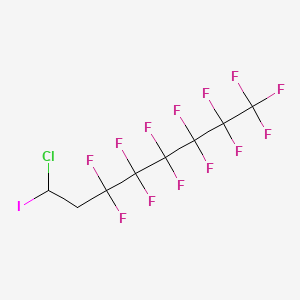



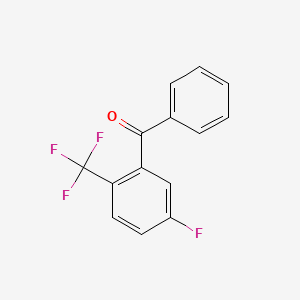
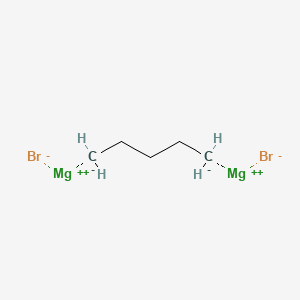
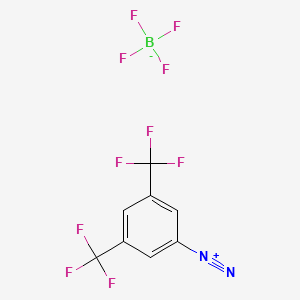
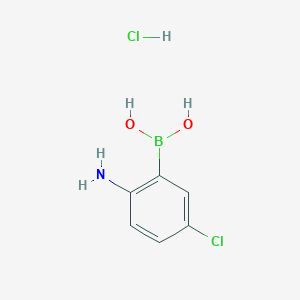

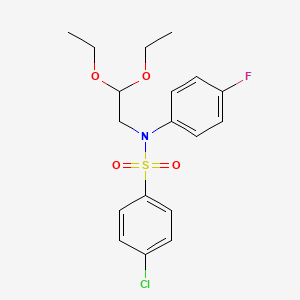

![1-[2-Fluoro-6-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B3040769.png)

![2-[2,3,3,4,4,4-Hexafluoro-2-(trifluoromethyl)butyl]oxirane](/img/structure/B3040771.png)
